Dilmapimod

Catalog No.
S548282
CAS No.
444606-18-2
M.F
C23H19F3N4O3
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilmapimod

CAS Number

444606-18-2

Product Name

Dilmapimod

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)

InChI Key

ORVNHOYNEHYKJG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Solubility

Soluble in DMSO, not in water

Synonyms

SB681323; SB 681323; SB-681323; GW 681323; GW-681323; GW681323; Dilmapimod.

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Description

The exact mass of the compound Dilmapimod is 456.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dilmapimod is a medication that has been studied for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a crucial role in inflammatory processes and cellular stress responses. By inhibiting p38 MAPK, dilmapimod may offer benefits in conditions characterized by inflammation and tissue damage.

Neuropathic Pain

One of the most studied applications of dilmapimod is in the treatment of neuropathic pain. Neuropathic pain arises from damage to nerves and can be a debilitating condition. Studies have investigated dilmapimod's efficacy in managing neuropathic pain associated with various causes, including diabetic neuropathy and post-herpetic neuralgia [, ]. These studies have shown promising results, suggesting that dilmapimod may provide pain relief through its anti-inflammatory properties.

However, further research is necessary to determine the optimal dosage, long-term efficacy, and safety profile of dilmapimod for neuropathic pain management [].

Other Potential Applications

Dilmapimod's anti-inflammatory properties have also been explored in the context of other conditions. Research has investigated its potential role in:

  • Chronic Obstructive Pulmonary Disease (COPD): Studies suggest dilmapimod might improve lung function and reduce inflammation in COPD patients.
  • Severe Trauma: Early research indicates dilmapimod may help reduce the risk of complications in patients with severe trauma by modulating inflammatory responses [].

Dilmapimod, also known by its developmental code SB-681323, is a small molecule compound classified as a p38 mitogen-activated protein kinase inhibitor. It has a chemical formula of C23H19F3N4O3C_{23}H_{19}F_{3}N_{4}O_{3} and an average molecular weight of approximately 456.425 g/mol. This compound was primarily developed by GlaxoSmithKline for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease .

Dilmapimod functions as an inhibitor of the p38 mitogen-activated protein kinase pathway, which plays a critical role in cellular responses to stress and inflammation. The inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, thereby mitigating inflammatory responses. The specific

The primary biological activity of Dilmapimod is its ability to inhibit p38 MAPK, which is implicated in the regulation of several inflammatory processes. Studies have shown that Dilmapimod can significantly reduce pain intensity and inflammation in models of rheumatoid arthritis and other inflammatory diseases. Its mechanism involves downregulation of cytokines such as tumor necrosis factor-alpha and interleukin-6, which are crucial mediators of inflammation .

Dilmapimod has been investigated for various therapeutic applications, primarily in the treatment of inflammatory diseases such as:

  • Rheumatoid Arthritis: Reducing pain and inflammation.
  • Chronic Obstructive Pulmonary Disease: Aiming to alleviate symptoms and improve lung function.
  • Acute Lung Injury: Exploring potential benefits in reducing lung inflammation.

Despite its promise, many clinical trials have been discontinued due to limited efficacy or adverse effects .

Interaction studies have shown that Dilmapimod can modulate the activity of several pathways involved in inflammation. For instance, it has been noted to affect the signaling pathways associated with tumor necrosis factor-alpha and interleukin-1. These interactions suggest that Dilmapimod may not only inhibit p38 MAPK but also influence other related signaling molecules, potentially leading to a broader anti-inflammatory effect .

Dilmapimod shares its mechanism of action with other p38 MAPK inhibitors but is unique due to its specific chemical structure and pharmacological profile. Below is a comparison with similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
SB-203580C₁₉H₁₉N₅O₃p38 MAPK InhibitorEarly development compound with similar effects but different potency .
VX-745C₂₁H₂₃N₅O₄p38 MAPK InhibitorDeveloped for rheumatoid arthritis; shows different selectivity profile .
BIRB 796C₂₁H₂₃N₅O₄p38 MAPK InhibitorNoted for high oral bioavailability; used in various preclinical studies .

Dilmapimod's distinctiveness lies in its favorable pharmacokinetic properties and specific targeting within the p38 MAPK pathway, making it a subject of interest for further research despite setbacks in clinical trials.

Dilmapimod exhibits the molecular formula C₂₃H₁₉F₃N₄O₃ with a molecular weight of 456.42 grams per mole [1] [2]. The compound presents as a light yellow solid powder under standard conditions [3] [4]. The calculated density of dilmapimod is 1.5 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic solid structure [5].

The thermal properties of dilmapimod include a predicted boiling point of 694.0 ± 65.0 degrees Celsius at 760 millimeters of mercury pressure [5]. The flash point is calculated at 373.5 ± 34.3 degrees Celsius [5]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 2.3 millimeters of mercury, indicating minimal volatility under ambient conditions [5]. The polarizability value is determined to be 45.1 ± 0.5 × 10⁻²⁴ cubic centimeters [5].

Regarding solubility characteristics, dilmapimod demonstrates limited aqueous solubility, being classified as insoluble in water [6]. However, the compound exhibits moderate solubility in organic solvents. In dimethyl sulfoxide, dilmapimod achieves solubility concentrations ranging from 91 to 125 milligrams per milliliter, with ultrasonic assistance typically required for complete dissolution [7] [6]. The solubility in ethanol is reported at 91 milligrams per milliliter [6]. For optimal stability and preservation, dilmapimod requires storage at minus 20 degrees Celsius for powder formulations and minus 80 degrees Celsius for solution preparations [7] [8].

PropertyValueReference
Molecular Weight456.42 g/mol [1] [2]
Density1.5 ± 0.1 g/cm³ [5]
Boiling Point694.0 ± 65.0°C at 760 mmHg [5]
Flash Point373.5 ± 34.3°C [5]
Vapor Pressure0.0 ± 2.3 mmHg at 25°C [5]
DMSO Solubility91-125 mg/mL [7] [6]
Ethanol Solubility91 mg/mL [6]
Water SolubilityInsoluble [6]

Structural Features and Chemical Composition

Dilmapimod is characterized by a complex heterocyclic framework built upon a pyrido[2,3-d]pyrimidin-7-one core scaffold [1] [2] [9]. This central bicyclic system represents a fused pyridine-pyrimidine arrangement where the pyridine ring is fused to the pyrimidine ring at positions 2 and 3 [9]. The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition applications [9].

The compound incorporates three distinct aromatic ring systems. The primary bicyclic core is substituted at position 8 with a 2,6-difluorophenyl group and at position 4 with a 4-fluoro-2-methylphenyl group [1] [2]. These aromatic substituents contribute significantly to the compound's overall molecular architecture and binding properties. The presence of three strategically positioned fluorine atoms classifies dilmapimod as a trifluorinated compound, with fluorine substitutions at the 2 and 6 positions of one phenyl ring and at the 4 position of the methylphenyl ring [1] [2].

A distinctive structural feature is the 1,3-dihydroxypropan-2-yl amino moiety attached at position 2 of the pyrido[2,3-d]pyrimidine core [1] [2]. This side chain contains two hydroxyl groups positioned at the terminal carbons of the propyl chain, connected through a secondary amino linkage. The carbonyl functionality is integral to the core structure, located at position 7 of the bicyclic system, forming the characteristic pyrimidinone moiety [1] [2].

Structural ComponentDescriptionLocation
Core FrameworkPyrido[2,3-d]pyrimidin-7-oneCentral bicyclic system
Aromatic Substitution2,6-difluorophenylPosition 8
Aromatic Substitution4-fluoro-2-methylphenylPosition 4
Amino Side Chain1,3-dihydroxypropan-2-yl aminoPosition 2
Fluorine AtomsThree fluorine substituentsPhenyl rings
Carbonyl GroupPyrimidinone carbonylPosition 7

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for dilmapimod is 8-(2,6-difluorophenyl)-2-[(1,3-dihydroxypropan-2-yl)amino]-4-(4-fluoro-2-methylphenyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one [1] [2]. This comprehensive name precisely describes the substitution pattern and stereochemical arrangement of all functional groups within the molecular structure.

The compound is officially recognized under multiple regulatory designations. Dilmapimod serves as both the United States Adopted Name and International Nonproprietary Name, reflecting its status in pharmaceutical nomenclature systems [1] [2]. The Chemical Abstracts Service registry number 444606-18-2 provides unique identification within chemical databases [1] [2].

During its research and development phases, dilmapimod has been referenced by several research codes. The primary research designation SB-681323 was assigned during its initial development by the originating pharmaceutical company [1] [2]. Alternative research codes include GW-681323 and GSK-681323, reflecting different stages of corporate development and ownership [1] [2] [10]. The compound has been assigned the Unique Ingredient Identifier Q3238VQW0N by regulatory authorities [1] [2].

Two-Dimensional Structure and Conformational Analysis

The two-dimensional structural representation of dilmapimod reveals a planar arrangement of the central pyrido[2,3-d]pyrimidin-7-one core with extended aromatic substituents [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(F)C=CC=C4F, which encodes the complete connectivity pattern [1] [2].

Population pharmacokinetic modeling studies have provided insights into the conformational behavior of dilmapimod in biological systems [12]. The compound demonstrates rapid distribution characteristics following intravenous administration, with quick partitioning into peripheral compartments [12]. The three-compartment pharmacokinetic model suggests that dilmapimod adopts conformations that facilitate tissue penetration while maintaining structural integrity [12].

The International Union of Pure and Applied Chemistry International Chemical Identifier for dilmapimod is InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) [1] [2]. This identifier provides detailed information about the hydrogen count, connectivity, and tautomeric state of the molecule.

The conformational flexibility of dilmapimod is influenced by the rotatable bonds present in the structure. The dihydroxypropan-2-yl amino side chain exhibits conformational freedom around the carbon-nitrogen and carbon-carbon bonds [12]. The aromatic substituents, while more rigid, can adopt different orientational relationships relative to the central bicyclic core, potentially affecting binding interactions with target proteins [12].

Three-Dimensional Molecular Configuration

The three-dimensional molecular architecture of dilmapimod is characterized by a relatively rigid central core with flexible peripheral substituents. The pyrido[2,3-d]pyrimidin-7-one scaffold maintains a planar geometry due to the extended conjugated system and aromatic character [1] [9]. The fused bicyclic nature constrains the relative positions of the nitrogen and carbon atoms within the core structure.

The 2,6-difluorophenyl group attached at position 8 of the core can adopt various orientations relative to the central plane. The steric interactions between the fluorine atoms and the adjacent portions of the pyrido[2,3-d]pyrimidine core influence the preferred conformational arrangements [9]. Similarly, the 4-fluoro-2-methylphenyl substituent at position 4 experiences rotational freedom around the carbon-carbon bond connecting it to the bicyclic system.

The 1,3-dihydroxypropan-2-yl amino moiety represents the most conformationally flexible portion of the molecule. The propyl chain can adopt extended, gauche, or folded conformations depending on intramolecular interactions and environmental factors [12]. The two hydroxyl groups provide hydrogen bonding capabilities that may stabilize specific conformational states through intramolecular interactions or interactions with surrounding molecules.

Computational studies suggest that dilmapimod can access multiple low-energy conformational states [12]. The preferred three-dimensional arrangements are influenced by the balance between intramolecular interactions, such as potential hydrogen bonding between the hydroxyl groups and nearby electron-rich regions, and intermolecular interactions with target proteins or solvent molecules. The trifluorinated nature of the compound introduces additional electronic effects that modulate the overall molecular geometry and conformational preferences.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

456.14092497 g/mol

Monoisotopic Mass

456.14092497 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3238VQW0N

Drug Indication

Dilmapimod has been used in trials studying the treatment and diagnostic of Nerve Trauma, Inflammation, Pain, Neuropathic, Arthritis, Rheumatoid, and Coronary Heart Disease, among others.

Mechanism of Action

Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

444606-18-2

Wikipedia

Dilmapimod

Dates

Modify: 2023-07-15
1: Betts JC, Mayer RJ, Tal-Singer R, Warnock L, Clayton C, Bates S, Hoffman BE, Larminie C, Singh D. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial. Pharmacol Res Perspect. 2015 Feb;3(1):e00094. doi: 10.1002/prp2.94. Epub 2014 Dec 9. PubMed PMID: 25692013; PubMed Central PMCID: PMC4317226.

Explore Compound Types